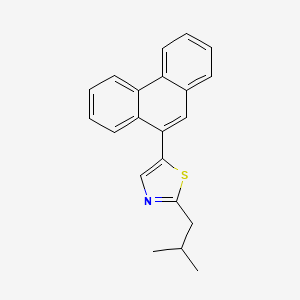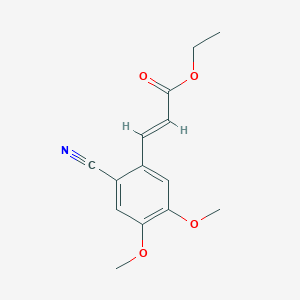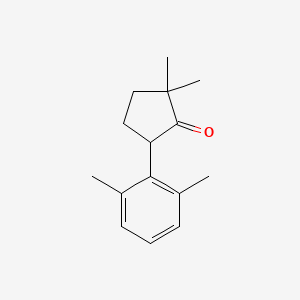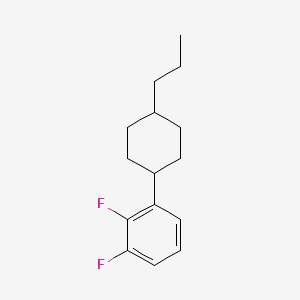![molecular formula C9H11ClN2 B14125953 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B14125953.png)
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that belongs to the class of azepines This compound is characterized by a fused ring system that includes a pyridine ring and an azepine ring The presence of a chlorine atom at the 3-position of the azepine ring adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable azepine precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridoazepine derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridoazepine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of its anticancer activity, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
相似化合物的比较
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine: Lacks the chlorine atom, resulting in different chemical reactivity.
3-Bromo-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine: Similar structure but with a bromine atom instead of chlorine, which can lead to different biological activities.
3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine: Substitution with a methyl group instead of chlorine, affecting its chemical and biological properties.
Uniqueness
The presence of the chlorine atom at the 3-position in 3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .
属性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-8-5-11-3-1-2-7(8)6-12-9/h4,6,11H,1-3,5H2 |
InChI 键 |
AREMTQXWQWRHRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CN=C(C=C2CNC1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125896.png)


![Methanone, [4-(hydroxydiphenylMethyl)-2H-1,2,3-triazol-2-yl][2-(MethoxyMethyl)-1-piperidinyl]-](/img/structure/B14125913.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14125921.png)

![1-[(Quinolin-4-yl)methyl]pyridin-1-ium iodide](/img/structure/B14125946.png)


![2-(4-bromophenyl)-N'-[(Z)-(4-methylphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B14125958.png)

